molecular formula C8H17ClSi B14534069 (3-Chloroprop-1-en-2-yl)(diethyl)methylsilane CAS No. 62621-31-2

(3-Chloroprop-1-en-2-yl)(diethyl)methylsilane

Cat. No.: B14534069
CAS No.: 62621-31-2
M. Wt: 176.76 g/mol
InChI Key: FKFNLRNVDWWULT-UHFFFAOYSA-N
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Description

(3-Chloroprop-1-en-2-yl)(diethyl)methylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a chloropropenyl group, two ethyl groups, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloroprop-1-en-2-yl)(diethyl)methylsilane typically involves the reaction of chloropropene with diethylmethylsilane in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Chloroprop-1-en-2-yl)(diethyl)methylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.

    Addition Reactions: The double bond in the propenyl group can participate in addition reactions with electrophiles like hydrogen halides or halogens.

    Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or

Properties

CAS No.

62621-31-2

Molecular Formula

C8H17ClSi

Molecular Weight

176.76 g/mol

IUPAC Name

3-chloroprop-1-en-2-yl-diethyl-methylsilane

InChI

InChI=1S/C8H17ClSi/c1-5-10(4,6-2)8(3)7-9/h3,5-7H2,1-2,4H3

InChI Key

FKFNLRNVDWWULT-UHFFFAOYSA-N

Canonical SMILES

CC[Si](C)(CC)C(=C)CCl

Origin of Product

United States

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